molecular formula C15H25N3O2S B7167784 N-(cyclohexylmethyl)-N-cyclopropyl-1,2-dimethylimidazole-4-sulfonamide

N-(cyclohexylmethyl)-N-cyclopropyl-1,2-dimethylimidazole-4-sulfonamide

Cat. No.: B7167784
M. Wt: 311.4 g/mol
InChI Key: FHCIOCUEYUULHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohexylmethyl)-N-cyclopropyl-1,2-dimethylimidazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to an imidazole ring, with cyclohexylmethyl and cyclopropyl groups providing additional steric and electronic characteristics.

Properties

IUPAC Name

N-(cyclohexylmethyl)-N-cyclopropyl-1,2-dimethylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S/c1-12-16-15(11-17(12)2)21(19,20)18(14-8-9-14)10-13-6-4-3-5-7-13/h11,13-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCIOCUEYUULHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N(CC2CCCCC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylmethyl)-N-cyclopropyl-1,2-dimethylimidazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the imidazole ring, followed by the introduction of the sulfonamide group. The cyclohexylmethyl and cyclopropyl groups are then added through alkylation reactions. Specific conditions such as the use of strong bases, appropriate solvents, and controlled temperatures are crucial to ensure high yields and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. Catalysts such as nickel or cobalt-based systems can be employed to facilitate hydrogenation steps, while advanced purification techniques like crystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(cyclohexylmethyl)-N-cyclopropyl-1,2-dimethylimidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonamide group, yielding different imidazole derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, reduced imidazole compounds, and various substituted imidazoles .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(cyclohexylmethyl)-N-cyclopropyl-1,2-dimethylimidazole-4-sulfonamide exerts its effects is primarily through its interaction with biological targets. The sulfonamide group can inhibit enzymes by mimicking natural substrates, thereby blocking the active site. The imidazole ring can also interact with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

  • N-(cyclohexylmethyl)-N-cyclopropyl-1,2-dimethylimidazole-4-sulfonamide
  • N-cyclohexylmethyl-conduramine F-4
  • N-cyclohexyl methylone

Comparison: this compound is unique due to its specific combination of cyclohexylmethyl and cyclopropyl groups attached to the imidazole ring. This structural arrangement provides distinct steric and electronic properties that differentiate it from other similar compounds. For instance, N-cyclohexylmethyl-conduramine F-4 and N-cyclohexyl methylone have different functional groups and applications, highlighting the versatility and specificity of this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.